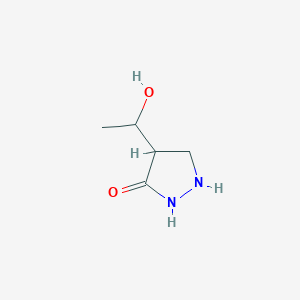
4-(1-Hydroxyethyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxyethyl)pyrazolidin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Properties
4-(1-Hydroxyethyl)pyrazolidin-3-one has been studied for its analgesic and anti-inflammatory effects. Compounds in the pyrazolidinone class, including this specific derivative, have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, phenylbutazone, a well-known pyrazolidinone, is used for treating arthritis and other inflammatory conditions due to its potent anti-inflammatory properties .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death .
Potential in Cancer Therapy
Recent investigations have explored the potential of pyrazolidinone derivatives, including this compound, in cancer therapy. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. This application is particularly relevant in developing targeted therapies for resistant cancer types.
Synthetic Chemistry Applications
Synthesis of Novel Compounds
The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example, it can be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
Organocatalysis
this compound has been employed as a catalyst in several organic reactions, including Diels-Alder reactions and Michael additions. Its unique structural features enhance reaction rates and selectivity, making it a useful tool for chemists seeking efficient synthetic routes .
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of this compound demonstrated significant reductions in inflammation markers in animal models. The compound was administered at varying doses, revealing dose-dependent efficacy comparable to established NSAIDs like ibuprofen .
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests that it could be developed into a novel antimicrobial agent with potential applications in treating resistant infections .
Data Tables
Propriétés
Numéro CAS |
132946-37-3 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
4-(1-hydroxyethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4-2-6-7-5(4)9/h3-4,6,8H,2H2,1H3,(H,7,9) |
Clé InChI |
HTBRWEINIHIPEC-UHFFFAOYSA-N |
SMILES |
CC(C1CNNC1=O)O |
SMILES canonique |
CC(C1CNNC1=O)O |
Synonymes |
3-Pyrazolidinone,4-(1-hydroxyethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













